![molecular formula C16H17N3O3S B6419191 N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 1021212-65-6](/img/structure/B6419191.png)
N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
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Description
N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.09906259 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name reflects its intricate structure, which includes a thia-diazatricyclo framework and various functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₅O₃S |
Molecular Weight | 413.5 g/mol |
SMILES Representation | COCC(C)NC(=O)CC1Cn2c(S1)nc1n(ncc1c2=O)-c1cccc(C)c1 |
IUPAC Name | N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia... |
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazole and diazole derivatives have been studied for their efficacy against various bacterial strains. The presence of the thia group in this compound suggests potential antibacterial properties.
Anticancer Activity
Recent studies have shown that similar diazatricyclo compounds can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation or induce oxidative stress leading to cell death.
- Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and lung cancers.
Neuroprotective Effects
Emerging evidence suggests that compounds with similar scaffolds could offer neuroprotective benefits:
- Mechanism : They may modulate neurotransmitter systems or reduce neuroinflammation.
- Research Findings : Animal models have shown that treatment with related compounds resulted in improved cognitive function in models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Modifications : Variations in the alkyl groups attached to the nitrogen or changes in the carbonyl functional groups can significantly alter potency and selectivity.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Studies indicate a broad spectrum of activity against both gram-positive and gram-negative bacteria.
- Cytotoxicity : In vitro assays showed IC50 values indicating potent cytotoxic effects on specific cancer cell lines.
- Neuroprotective Potential : Evidence from animal studies suggests a reduction in neuroinflammation markers post-treatment.
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-4-5-13-18-15-11(16(21)19(13)7-9)6-12(23-15)14(20)17-10(2)8-22-3/h4-7,10H,8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNXXHYSZUYCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC(C)COC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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